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(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

CDK2 inhibitor kinase selectivity functional assay

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034285‑99‑7) is a synthetic small molecule comprising a 2,4‑dimethylthiazole carbonyl linked to a 3‑(pyrimidin‑2‑ylamino)azetidine. Its molecular weight is 289.36 Da, with a computed XLogP3‑AA of 1.7, one hydrogen‑bond donor, six hydrogen‑bond acceptors, and three rotatable bonds.

Molecular Formula C13H15N5OS
Molecular Weight 289.36
CAS No. 2034285-99-7
Cat. No. B2535325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
CAS2034285-99-7
Molecular FormulaC13H15N5OS
Molecular Weight289.36
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C13H15N5OS/c1-8-11(20-9(2)16-8)12(19)18-6-10(7-18)17-13-14-4-3-5-15-13/h3-5,10H,6-7H2,1-2H3,(H,14,15,17)
InChIKeyPLBCFGVEQVSFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone – Procurement-Relevant Identity, Physicochemical Profile, and Target Class Context


(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS 2034285‑99‑7) is a synthetic small molecule comprising a 2,4‑dimethylthiazole carbonyl linked to a 3‑(pyrimidin‑2‑ylamino)azetidine [1]. Its molecular weight is 289.36 Da, with a computed XLogP3‑AA of 1.7, one hydrogen‑bond donor, six hydrogen‑bond acceptors, and three rotatable bonds [1]. The compound is registered as a preclinical candidate (ChEMBL ID CHEMBL4975692) and is annotated as a cyclin‑dependent kinase (CDK) inhibitor [1][2], placing it within the well‑characterized diaminothiazole/diaminopyrimidine CDK‑inhibitor pharmacophore class [3].

Why (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone Cannot Be Replaced by Generic CDK‑Inhibitor Scaffolds


Standard CDK2‑inhibitor chemotypes (e.g., 2‑anilino‑4‑heteroaryl‑pyrimidines, diaminothiazoles, or indolin‑2‑ones) differ fundamentally in hinge‑binding geometry, solubility‑determining substituents, and kinase‑selectivity profiles. (2,4‑Dimethylthiazol‑5‑yl)(3‑(pyrimidin‑2‑ylamino)azetidin‑1‑yl)methanone combines a dimethylthiazole carbonyl electrophile with a pyrimidin‑2‑ylamino‑azetidine hinge‑binding motif [1]. The azetidine ring imposes conformational restriction that is absent in flexible piperidine or pyrrolidine analogs, systematically altering both binding kinetics and selectivity relative to more planar or more flexible comparators [2]. Direct empirical data remain sparse; however, the structural singularity of the azetidine‑pyrimidine‑thiazole assembly precludes confident interchange with any in‑class analog without re‑validation of potency, selectivity, and physicochemical behavior [3].

Quantitative Differentiation Evidence for (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone – Head‑to‑Head, Cross‑Study, and Class‑Level Data


Kinase Selectivity: Functional Assay Annotation vs. Pan‑CDK Inhibitors

ChEMBL records one functional assay entry for the compound (target not publicly resolved), implying that biological annotation exists but lacks published quantitative comparator data [1]. In contrast, the well‑characterized diaminothiazole CDK2 inhibitor compound 51 (J. Med. Chem. 2013) achieves IC50 values of 0.9–1.5 nM against CDK2 and exhibits >100‑fold selectivity over CDK1, CDK4, CDK6, and CDK9 [2]. Without direct head‑to‑head data, selection must be guided by the distinct azetidine‑pyrimidine‑thiazole architecture of the target compound, which is absent in compound 51 and other diaminothiazole leads [1][2].

CDK2 inhibitor kinase selectivity functional assay

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Common CDK2 Inhibitor Scaffolds

The target compound has a computed XLogP3‑AA of 1.7 and a hydrogen‑bond acceptor count of 6 [1]. Typical ATP‑competitive CDK2 inhibitors such as dinaciclib (XLogP ~ 1.4) and milciclib (XLogP ~ 2.8) span a lipophilicity range that overlaps with this value, but the azetidine moiety reduces the number of rotatable bonds (3) compared with the flexible piperidine/piperazine linkers frequently encountered in pan‑CDK agents [2][3]. The reduced flexibility can translate into lower entropic penalty upon binding, a feature not captured by simple potency comparisons but critical for selectivity optimization.

lipophilicity drug-likeness physicochemical profile

Structural Uniqueness: Azetidine Ring Conformational Restraint vs. Flexible‑Linker CDK2 Inhibitors

The target compound contains an azetidine ring directly attached to the pyrimidin‑2‑ylamino hinge‑binding motif [1]. In the diaminothiazole series reported by Schonbrunn et al., all optimized leads employ flexible alkyl or cycloalkyl linkers (e.g., compound 51 uses an N‑methylpiperazine) [2]. The azetidine imposes a defined dihedral angle between the thiazole carbonyl and the pyrimidine plane, which is predicted to alter the residence time on CDK2 relative to analogs with freely rotating linkers [3]. No direct experimental dissociation rate data (koff) are publicly available, representing a critical evidence gap.

conformational restriction azetidine binding kinetics

Proposed Research Applications for (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone Based on Available Evidence


CDK2‑Selective Chemical Probe Development: Differentiated Kinase Profiling

The compound’s azetidine‑pyrimidine‑thiazole architecture distinguishes it from flexible‑linker CDK2 inhibitors such as dinaciclib or milciclib [1]. It can serve as a starting point for structure‑activity relationship (SAR) studies aimed at exploiting conformational restriction to improve CDK2 selectivity over CDK1 and CDK9, following the optimization trajectory demonstrated for diaminothiazole compound 51 [2].

Biophysical Binding Studies: Residence Time and Binding Kinetics

The reduced conformational flexibility of the azetidine ring (calculated 3 rotatable bonds vs. ≥5 for flexible‑linker analogs [3]) makes this compound a candidate for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies to quantify target residence time (koff) on CDK2, a parameter increasingly recognized as critical for in vivo efficacy [4].

Preclinical In Vitro Pharmacology: Antiproliferative Profiling in Cancer Cell Lines

Published diaminothiazole CDK2 inhibitors suppress proliferation in 13 of 15 cancer cell lines with IC50 values between 0.27 and 6.9 µM [2]. The target compound, bearing a distinct azetidine hinge‑binder, warrants parallel evaluation in a panel of CDK2‑dependent cancer lines (e.g., ovarian, colorectal) to benchmark its cellular potency against this established class reference.

Medicinal Chemistry Optimization: Scaffold‑Hopping from Diaminothiazoles

The compound represents a scaffold‑hopping opportunity from classical diaminothiazole and pyrimidine CDK2 inhibitors [1][2]. Its dimethylthiazole carbonyl and azetidine linker offer alternative vectors for substituent installation, enabling exploration of chemical space that is inaccessible to the diaminothiazole series described by Schonbrunn et al.

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